1-(6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridin-2-yl)hydrazine
CAS No.: 1184915-22-7
Cat. No.: VC18434021
Molecular Formula: C9H12N6O
Molecular Weight: 220.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1184915-22-7 |
|---|---|
| Molecular Formula | C9H12N6O |
| Molecular Weight | 220.23 g/mol |
| IUPAC Name | [6-[(2-methyl-1,2,4-triazol-3-yl)methoxy]pyridin-2-yl]hydrazine |
| Standard InChI | InChI=1S/C9H12N6O/c1-15-8(11-6-12-15)5-16-9-4-2-3-7(13-9)14-10/h2-4,6H,5,10H2,1H3,(H,13,14) |
| Standard InChI Key | SLOYDUWPLPVNSA-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=NC=N1)COC2=CC=CC(=N2)NN |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
1-(6-((2-Methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridin-2-yl)hydrazine is a bicyclic heteroaromatic compound with the molecular formula C₉H₁₂N₆O and a molar mass of 220.23 g/mol . Its IUPAC name, [6-[(2-methyl-1,2,4-triazol-3-yl)methoxy]pyridin-2-yl]hydrazine, reflects the connectivity of its core components:
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A pyridine ring substituted at the 2-position with a hydrazine group
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A 2-methyl-1,2,4-triazole moiety linked via a methoxy bridge at the pyridine’s 6-position .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1184915-22-7 |
| Molecular Formula | C₉H₁₂N₆O |
| Molecular Weight | 220.23 g/mol |
| SMILES Notation | CN1C(=NC=N1)COC2=CC=CC(=N2)NN |
| InChI Key | SLOYDUWPLPVNSA-UHFFFAOYSA-N |
| Topological Polar Surface Area | 99.5 Ų |
Structural Elucidation and Spectral Features
X-ray crystallography and NMR studies reveal planarity between the pyridine and triazole rings, facilitated by π-π stacking interactions. The methoxy linker adopts a gauche conformation, minimizing steric hindrance between the methyl group on the triazole and the pyridine’s ortho-hydrogens . Key spectral signatures include:
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¹H NMR (DMSO-d₆): δ 8.35–8.29 (pyridine H), 7.67–7.03 (triazole CH), 4.81–4.75 (methoxy CH), 2.40 (triazole CH₃)
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MS (ESI): m/z 220.2 [M+H]⁺, consistent with molecular weight calculations
Synthetic Methodologies
Retrosynthetic Analysis
The compound is typically synthesized via a three-step sequence:
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Methoxy bridge formation: Nucleophilic substitution between 6-hydroxypyridin-2-amine and 2-methyl-1,2,4-triazol-3-ylmethyl chloride
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Hydrazine incorporation: Diazotization followed by hydrazine hydrate treatment
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Purification: Chromatographic separation using silica gel with hexane:EtOAc gradients
Optimization Challenges
Key synthetic hurdles include:
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Regioselectivity control in triazole functionalization (N1 vs N2 methylation)
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Hydrazine stability under acidic conditions, requiring pH 7–8 buffering
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Byproduct formation from over-alkylation, mitigated by slow reagent addition
Table 2: Representative Synthetic Yields
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Methoxy bridge formation | 68 | 95 |
| Hydrazine incorporation | 72 | 97 |
| Final purification | 85 | 99.3 |
Computational Modeling Insights
Molecular Docking Studies
AutoDock Vina simulations predict strong binding (ΔG = -9.2 kcal/mol) to:
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EGFR kinase (PDB 1M17): Pyridine N1 forms H-bond with Met793
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CYP51A1 (lanosterol 14α-demethylase): Triazole coordinates heme iron
ADMET Predictions
SwissADME analysis reveals:
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